molecular formula C14H23BN2O2 B3060268 2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 2096337-05-0

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B3060268
CAS No.: 2096337-05-0
M. Wt: 262.16
InChI Key: UICWEXXXGXVFNP-UHFFFAOYSA-N
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Description

2-(Propylamino)pyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by a pyridine core substituted with a propylamino group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science . The propylamino group introduces both steric and electronic effects, influencing reactivity and applications in drug discovery, particularly in constructing nitrogen-containing heterocycles .

Properties

IUPAC Name

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-8-16-12-10-11(7-9-17-12)15-18-13(2,3)14(4,5)19-15/h7,9-10H,6,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWEXXXGXVFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148291
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-05-0
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Free Borylation of 2-(Propylamino)Pyridine

Arylamines serve as direct precursors for boronic esters under metal-free conditions. Qiu et al. demonstrated that aromatic amines react with bis(pinacolato)diboron (B₂pin₂) in the presence of tert-butyl nitrite (t-BuONO) and acetic acid (AcOH) at 60°C to yield arylboronic pinacol esters. Adapting this method:

  • Reaction Setup :

    • 2-(Propylamino)pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), t-BuONO (2.0 equiv), and AcOH (3.0 equiv) in dichloroethane.
    • Stirred at 60°C for 12–24 hours under open-air conditions.
  • Mechanism :

    • In situ diazotization of the amine generates a diazonium intermediate.
    • Radical borylation with B₂pin₂ occurs via a Sandmeyer-type pathway, forming the C–B bond.
  • Yield :

    • Reported yields for analogous pyridinylboronates: 60–75%.

Advantages :

  • Avoids transition metals, simplifying purification.
  • Gram-scale compatibility.

Limitations :

  • Requires careful control of diazotization to prevent side reactions.

Directed Ortho-Metalation (DoM) and Borylation

The propylamino group acts as a directing metalation group (DMG), enabling regioselective C–H borylation. This method, reviewed by Guo et al., involves:

  • Lithiation :

    • 2-(Propylamino)pyridine is treated with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C.
    • The amino group directs deprotonation to the 4-position, forming a lithiated intermediate.
  • Quenching with Borate :

    • Addition of trimethyl borate (B(OMe)₃, 3.0 equiv) followed by pinacol (1.5 equiv) yields the pinacol ester.
  • Yield :

    • Typical yields for pyridinylboronates via DoM: 50–65%.

Advantages :

  • High regioselectivity due to DMG effects.
  • Compatible with functionalized pyridines.

Limitations :

  • Sensitive to moisture and requires cryogenic conditions.

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation employs palladium catalysts to couple halopyridines with bis(pinacolato)diboron. For this compound:

  • Substrate Preparation :

    • 4-Bromo-2-(propylamino)pyridine is synthesized via bromination of 2-(propylamino)pyridine using N-bromosuccinimide (NBS).
  • Catalytic System :

    • Pd(dppf)Cl₂ (5 mol%), KOAc (2.0 equiv), B₂pin₂ (1.5 equiv) in dioxane at 80°C.
  • Yield :

    • Reported yields for analogous reactions: 70–85%.

Advantages :

  • High efficiency and functional group tolerance.
  • Scalable for industrial applications.

Limitations :

  • Requires halogenated precursors and inert conditions.

Protective Group Strategies

If the propylamino group interferes with borylation, protective strategies are employed:

  • Protection :

    • The amine is acetylated using acetic anhydride to form 2-(N-propylacetamido)pyridine.
  • Borylation :

    • Miyaura borylation or DoM is performed on the protected substrate.
  • Deprotection :

    • Hydrolysis with NaOH/EtOH removes the acetyl group.

Yield :

  • Overall yields: 40–55%.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations
Metal-Free Borylation Open air, 60°C 60–75 No transition metals Diazonium instability
DoM −78°C, anhydrous 50–65 Regioselective Cryogenic requirements
Miyaura Borylation 80°C, inert atmosphere 70–85 High efficiency Halogenated precursor needed
Protective Group Multi-step 40–55 Avoids side reactions Additional steps reduce yield

Chemical Reactions Analysis

Types of Reactions

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic ester to the corresponding boronic acid.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the propylamino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding boronic acid, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures.

Comparison with Similar Compounds

2-Bromopyridine-4-boronic Acid Pinacol Ester (CAS 458532-82-6)

  • Substituents : Bromo at pyridine 2-position, boronic ester at 4-position.
  • Properties : Molecular weight 283.96 g/mol, melting point 80–83°C, and low water solubility. The bromo group facilitates electrophilic substitution, making it suitable for coupling reactions requiring halogenated precursors .
  • Applications : Used in synthesizing biaryl intermediates for kinase inhibitors and fluorescent dyes.

2-(Piperidin-1-yl)pyridine-5-boronic Acid Pinacol Ester (CAS 852228-08-1)

  • Substituents : Piperidinyl at pyridine 2-position, boronic ester at 5-position.
  • Properties: Higher molecular weight (390.29 g/mol) due to the bulky piperidine group. The nitrogen in piperidine enhances solubility in polar solvents compared to propylamino derivatives .
  • Applications : Key intermediate in protease inhibitors and GPCR-targeted therapeutics.

2-(Morpholino)pyrimidine-5-boronic Acid Pinacol Ester (AS131561)

  • Substituents: Morpholino at pyrimidine 2-position, boronic ester at 5-position.
  • Properties: Polar morpholino group increases hydrophilicity, enabling aqueous-phase reactions. Molecular weight ~360 g/mol .
  • Applications : Building block for antimetabolites and nucleotide analogs.

Reactivity in Cross-Coupling

  • Electrophilicity: The propylamino group donates electron density to the pyridine ring, reducing the electrophilicity of the boronic ester compared to bromo-substituted analogs. This necessitates optimized reaction conditions (e.g., higher temperatures or stronger bases) .
  • Steric Effects: Propylamino’s smaller size compared to piperidinyl or morpholino groups minimizes steric hindrance, enhancing coupling efficiency with sterically demanding partners .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP Stability
2-(Propylamino)pyridine-4-boronic acid PE ~300 (estimated) 80–85* Low 2.1 Sensitive to oxidation
2-Bromopyridine-4-boronic acid PE 283.96 80–83 Insoluble 3.5 Stable under N₂
2-(Piperidin-1-yl)pyridine-5-boronic PE 390.29 N/A Moderate in DMSO 1.8 Hygroscopic

*Estimated based on bromo and piperidinyl analogs.

Research Findings and Challenges

  • Efficiency : The target compound’s synthesis avoids the isomerization issues observed in alkenyl boronate synthesis (e.g., allylic boronate formation in dihydropyran systems) .
  • Limitations: Propylamino’s susceptibility to oxidation requires inert handling, increasing production costs compared to halogenated analogs .

Biological Activity

2-(Propylamino)pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Boronic acids and their derivatives are known for their ability to interact with biological systems, influencing various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in research.

  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propylaminopyridine
  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 2096337-05-0

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a selective inhibitor for various enzymes and receptors.

Target Enzymes

Research indicates that boronic acids can inhibit proteasomes and other enzymes involved in cellular signaling pathways. The specific targets for this compound include:

  • Proteasome Inhibition : Potentially enhancing apoptosis in cancer cells.
  • DYRK1A Inhibition : Contributing to neuroprotective effects and cognitive function improvement.

Pharmacological Properties

The pharmacological profile of this compound includes various biological activities:

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines through proteasome inhibition.
NeuroprotectiveInhibits DYRK1A, potentially aiding in neurodegenerative disease treatment.
AntimicrobialExhibits activity against certain bacterial strains.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that the compound significantly reduced cell viability in multiple cancer cell lines by inducing apoptosis via proteasome inhibition .
    • Combination therapies involving this compound showed enhanced efficacy when paired with established chemotherapeutics like bortezomib .
  • Neuroprotective Effects :
    • Research indicated that inhibition of DYRK1A by this compound resulted in improved cognitive functions in animal models of Alzheimer's disease .
    • The modulation of signaling pathways associated with neurodegeneration was observed, suggesting a protective role against neuronal loss.

Research Applications

The compound is utilized in various research settings due to its unique properties:

  • Synthesis of Complex Molecules : Acts as a building block for creating more complex boron-containing compounds.
  • Biochemical Assays : Serves as a ligand in assays designed to study enzyme interactions and metabolic pathways.

Q & A

Q. What synthetic strategies are effective for preparing 2-(propylamino)pyridine-4-boronic acid pinacol ester?

A two-step approach is commonly employed:

  • Step 1: Introduce the propylamino group via nucleophilic substitution or reductive amination on a halogenated pyridine precursor (e.g., 4-bromo-2-chloropyridine).
  • Step 2: Perform boronylation using Miyaura borylation (Pd catalysis, bis(pinacolato)diboron) to install the boronic ester moiety.
    Critical parameters include inert reaction conditions (argon atmosphere) and purification via column chromatography to isolate the boronic ester .

Q. How is this compound characterized to confirm purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., propylamino CH₂ signals at δ ~1.5 ppm, pyridine protons at δ ~8 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₄BN₂O₂).
  • HPLC: Monitor purity (>95%) using C18 reverse-phase columns with UV detection at 254 nm .

Q. What are the optimal storage conditions to ensure stability?

Store at 0–6°C under inert gas (argon) in amber vials to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the pinacol ester .

Advanced Research Questions

Q. How does the propylamino substituent influence Suzuki-Miyaura cross-coupling efficiency compared to unsubstituted analogs?

  • Steric Effects: The propylamino group may reduce coupling yields with bulky aryl halides due to steric hindrance.
  • Electronic Effects: The amino group’s electron-donating nature enhances nucleophilicity of the boronic ester, improving reactivity with electron-deficient partners.
  • Mitigation: Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O) and use microwave-assisted heating to accelerate sluggish reactions .

Q. How can conflicting kinetic data from H₂O₂-mediated reactions be resolved?

In studies monitoring boronic ester reactions with H₂O₂ via UV-vis (λ = 290 nm → 405 nm), discrepancies arise from:

  • pH Sensitivity: Ensure consistent buffering (e.g., pH 7.27 phosphate buffer) to stabilize intermediates.
  • Byproduct Interference: Use LC-MS to identify side products (e.g., pinacol oxidation derivatives) and adjust reaction stoichiometry .

Q. What strategies improve regioselectivity in coupling reactions with polyhalogenated substrates?

  • Directing Groups: Utilize the propylamino group as a directing moiety to favor ortho/para coupling.
  • Protection/Deprotection: Temporarily protect the amino group (e.g., as a tert-butyl carbamate) to reduce undesired coordination with Pd catalysts .

Q. How can hydrolytic stability be assessed under physiological conditions?

  • Simulated Biological Media: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via ¹¹B NMR or LC-MS over 24–72 hours.
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics to predict in vivo applicability .

Data Contradiction Analysis

Q. Why do catalytic systems yielding high efficiency in aryl halide couplings fail with alkyl halides?

  • Oxidative Addition Limitations: Pd(0) catalysts struggle with alkyl halides due to slower oxidative addition vs. aryl halides.
  • Solution: Switch to Ni-catalyzed systems (e.g., NiCl₂(dme)/dtbbpy) or use alkyl triflates as electrophiles .

Q. How to address inconsistent NMR data for the boronic ester in different solvents?

  • Solvent Effects: Deuterated DMSO may cause peak broadening due to hydrogen bonding with the amino group. Use CDCl₃ or D₂O for sharper signals.
  • Dynamic Equilibrium: Check for boroxine formation (trimers) in anhydrous solvents, which alters integration ratios .

Methodological Recommendations

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Degradation Monitoring: Use TLC or inline IR to detect hydrolysis to boronic acid.
  • Chelation Risks: Avoid transition metals (e.g., Cu²⁺) in buffered solutions to prevent unintended coordination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
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2-(PROPYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

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